molecular formula C26H37NO2 B1665940 (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide CAS No. 183718-77-6

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Cat. No. B1665940
CAS RN: 183718-77-6
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-DOFZRALJSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as 4-hydroxy-N-phenyl-5,8,11,14-tetraenamide, is an organic compound that has been studied in recent years due to its potential as a therapeutic agent. It has a wide range of applications in scientific research, including in vivo and in vitro studies, as well as in drug development.

Scientific Research Applications

Anandamide Transport Inhibition

AM 404 is a competitive and selective inhibitor of carrier-mediated anandamide transport, with an IC50 value of 1 μM . This property is crucial for research into the modulation of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood, and appetite. By inhibiting anandamide reuptake, AM 404 can elevate the levels of anandamide in the synaptic cleft, thereby enhancing its biological activities.

Activation of Vanilloid Receptors

This compound has been shown to activate native and cloned vanilloid receptors (TRPV1), with a pEC50 of 7.4 . This activation is relevant for pain research, as TRPV1 is known to mediate pain perception. The ability of AM 404 to activate these receptors makes it a valuable tool for studying nociceptive pathways and potentially developing new analgesics.

Neuroinflammation Studies

AM 404 has been observed to prevent prostaglandin synthesis in activated microglia by inhibiting COX activity . This application is particularly important in the study of neuroinflammation and neurodegenerative diseases, where microglial activation and subsequent inflammation play a critical role.

Fatty Acid Binding Protein (FABP) Inhibition

The compound also acts as a FABP inhibitor . FABPs are involved in the intracellular transport of long-chain fatty acids and their metabolites. Therefore, AM 404 can be used to study the role of FABPs in various metabolic processes and diseases.

Research on Cannabinoid Receptors

Although AM 404 does not activate CB1 receptors or inhibit anandamide hydrolysis, its interaction with the endocannabinoid system makes it a useful tool for cannabinoid receptor research . It can help in understanding the complex pharmacology of cannabinoids and their receptors.

Additive Manufacturing in Biomedical Sector

While not directly related to its chemical activity, AM 404’s name coincidentally aligns with the term “additive manufacturing (AM)”, which has significant applications in the biomedical and healthcare sector . This includes personalized medicine, surgical planning, and the development of prosthetics and implants. It’s an interesting coincidence that highlights the diverse contexts in which the acronym “AM” can be relevant.

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424985
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

CAS RN

183718-77-6
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183718-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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